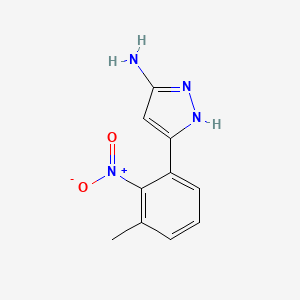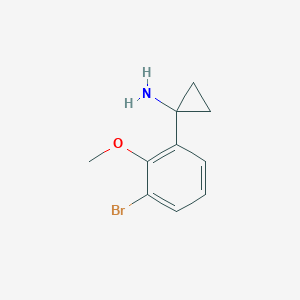
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H15BrFN It is characterized by a cyclohexane ring substituted with a bromine and fluorine atom on a phenyl ring, and an amine group attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and cyclohexanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 5-bromo-2-fluorobenzene with a suitable nucleophile under controlled conditions.
Cyclohexanone Reaction: The intermediate is then reacted with cyclohexanone in the presence of a reducing agent to form the desired cyclohexan-1-amine derivative.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied
Properties
Molecular Formula |
C12H15BrFN |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-9-4-5-11(14)10(8-9)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 |
InChI Key |
VYYBICFDUCHRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=CC(=C2)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


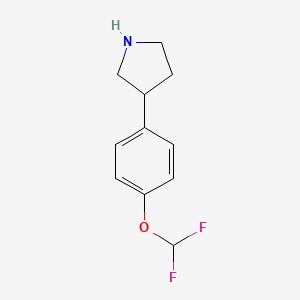
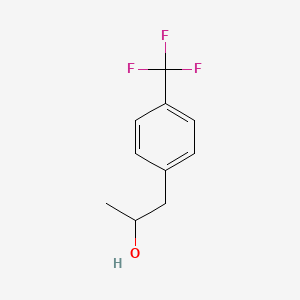
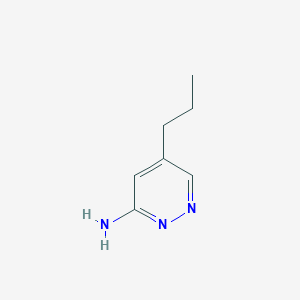

![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
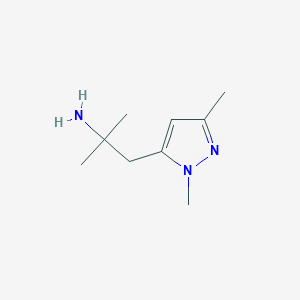

![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)



